molecular formula C20H16ClN3O4 B2414089 (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 857038-05-2

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No. B2414089
CAS RN: 857038-05-2
M. Wt: 397.82
InChI Key: PBBTUWWMMKAOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Preparation and Characterization

A study by Khalid et al. (2020) focuses on the synthesis of unsymmetrical mono-carbonyl curcuminoids, including compounds with similar structural characteristics to the one you're interested in. Their research highlights the use of spectroscopic techniques for compound characterization and explores the compounds' nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties. This indicates potential applications in materials science, particularly in developing materials with specific optical properties (Khalid et al., 2020).

Key Intermediate in Synthesis

Popovsky et al. (2012) discuss the preparation of a key intermediate compound used in the synthesis of strobilurin B, which demonstrates the role of similar compounds in the synthesis of biologically active molecules. The study emphasizes the configurational purity and yield of the reactions, showcasing the compound's significance in synthetic organic chemistry (Popovsky et al., 2012).

Metabolic Products from Microorganisms

Research by Potterat et al. (1994) on phenylpentadienamides isolated from Streptomyces sp. reveals the isolation and characterization of new compounds with potential biological activity. This study suggests that compounds with structural similarities to the one could have applications in drug discovery and development, especially as it relates to natural product chemistry and microbial metabolites (Potterat et al., 1994).

Nonlinear Optical Parameters

Shettigar et al. (2006) investigate the nonlinear optical parameters of bis-chalcone derivatives, demonstrating the potential of such compounds in photonics and optoelectronics. This highlights the relevance of studying compounds like "(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide" for applications in new optical materials and devices (Shettigar et al., 2006).

properties

IUPAC Name

(2Z,4E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-10-17(19(28-2)11-16(13)21)23-20(25)15(12-22)8-5-7-14-6-3-4-9-18(14)24(26)27/h3-11H,1-2H3,(H,23,25)/b7-5+,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBTUWWMMKAOES-VAKPMEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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